

Preclinical Development and Pharmacology of Ravidasvir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Ravidasvir (formerly PPI-668) is a potent, second-generation, pan-genotypic direct-acting antiviral (DAA) targeting the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1] This technical guide provides a comprehensive overview of the preclinical development and pharmacology of Ravidasvir, summarizing key data on its mechanism of action, in vitro antiviral activity, pharmacokinetics, and non-clinical safety. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the foundational science that underpins the clinical application of this important antiviral agent.

Introduction

Hepatitis C is a global health issue, and the advent of direct-acting antivirals has revolutionized its treatment.[2] **Ravidasvir** has emerged as a critical component of combination therapies for chronic HCV infection.[2] Developed through a collaboration between Presidio Pharmaceuticals and Pharco Pharmaceuticals, and further advanced by the Drugs for Neglected Diseases initiative (DNDi), **Ravidasvir** has demonstrated high efficacy and a favorable safety profile in clinical trials, particularly when combined with other DAAs like sofosbuvir.[2][3] This document details the preclinical data that supported its progression into clinical development.



Mechanism of Action

Ravidasvir exerts its antiviral effect by targeting the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[4][5] While NS5A has no known enzymatic function, it plays a crucial role as an organizer of the viral replication complex.[6][7]

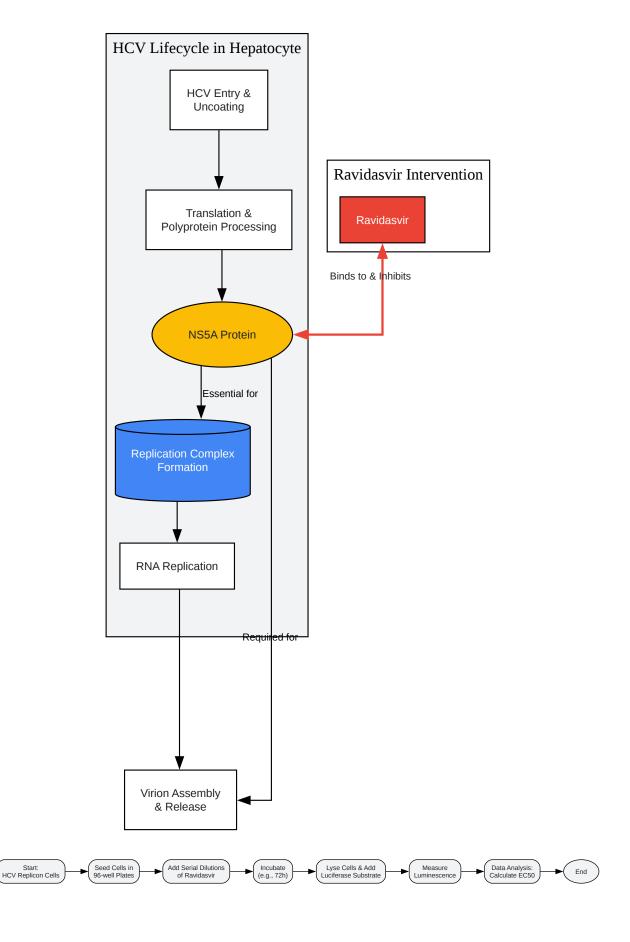
Ravidasvir binds to Domain I of the NS5A protein, inducing conformational changes that impair its function.[4] This disruption interferes with two critical stages of the HCV life cycle:

- Inhibition of the HCV Replication Complex: **Ravidasvir**'s binding to NS5A prevents the formation of the replication complex, a structure essential for the synthesis of new viral RNA.

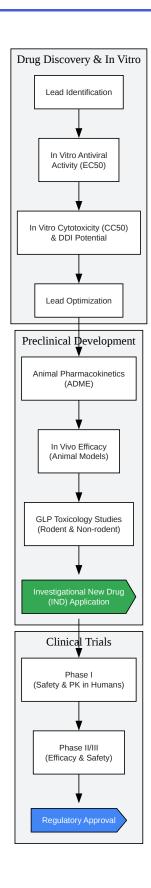
 [4]
- Impairment of Virion Assembly: The drug also hinders the assembly of new viral particles.[4]

The dual mechanism of inhibiting both RNA replication and virion assembly leads to a significant reduction in viral load.[4]









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- To cite this document: BenchChem. [Preclinical Development and Pharmacology of Ravidasvir: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1651190#preclinical-development-and-pharmacology-of-ravidasvir]

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